(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a complex organic compound that features a thiazole ring, a nitrile group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.
Amination Reaction: The thiazole intermediate is then reacted with 3-methoxyaniline in the presence of a suitable catalyst to introduce the amino group.
Acryloylation: Finally, the compound undergoes a Knoevenagel condensation with malononitrile to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary amines or other reduced derivatives.
Substitution: Products will vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The thiazole ring and nitrile group could play key roles in binding to molecular targets, while the aromatic substituents might influence the compound’s overall bioactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-phenylthiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-chlorophenyl)amino)acrylonitrile
Uniqueness
What sets (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile apart from similar compounds is its specific combination of substituents, which can significantly influence its chemical reactivity, biological activity, and physical properties. The presence of both 2,4-dimethylphenyl and 3-methoxyphenyl groups provides a unique steric and electronic environment that can affect how the compound interacts with other molecules.
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-8-19(15(2)9-14)20-13-26-21(24-20)16(11-22)12-23-17-5-4-6-18(10-17)25-3/h4-10,12-13,23H,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVVIWVFERGACH-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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